![molecular formula C17H25IN2O5 B4074145 1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074145.png)
1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is a piperazine derivative that has been synthesized through a specific method. The chemical structure of this compound has been found to possess unique properties that make it suitable for use in scientific research.
Mechanism of Action
The mechanism of action of 1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate involves its interaction with specific receptors in the central nervous system. This compound has been found to bind to serotonin receptors and modulate their activity. This modulation of serotonin receptors has been found to have a significant effect on the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have a significant effect on the levels of various neurotransmitters in the brain, including serotonin and dopamine. It has also been found to affect the activity of specific enzymes involved in the metabolism of these neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate in lab experiments has several advantages and limitations. One of the significant advantages of this compound is its ability to modulate specific receptors in the central nervous system, making it suitable for studying the mechanisms of various neurological disorders. However, the use of this compound in lab experiments requires specific safety precautions due to its potential toxicity.
Future Directions
There are several future directions for the use of 1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate in scientific research. This compound has the potential to be used in the development of new drugs for the treatment of various diseases, including neurological disorders. Further research is needed to understand the full potential of this compound and its effects on the central nervous system. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective drugs.
Scientific Research Applications
The unique chemical structure of 1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine oxalate has made it a potential candidate for use in various scientific research applications. This compound has been found to have a significant effect on the central nervous system and can be used to study the mechanisms of various neurological disorders. It has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IN2O.C2H2O4/c1-13-4-5-15(14(16)12-13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAOMXKTATXAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCNCC2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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